molecular formula C11H15NO B8811043 3-Amino-1-phenylcyclopentanol

3-Amino-1-phenylcyclopentanol

Cat. No.: B8811043
M. Wt: 177.24 g/mol
InChI Key: CZIUGYRNEFEWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-phenylcyclopentanol is a cyclopentanol derivative featuring a phenyl group at the 1-position, an amino group at the 3-position, and a hydroxyl group on the cyclopentane ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. This compound belongs to a class of functionalized cyclopentanes, which are critical intermediates in medicinal chemistry due to their structural rigidity and ability to mimic bioactive conformations.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-amino-1-phenylcyclopentan-1-ol

InChI

InChI=1S/C11H15NO/c12-10-6-7-11(13,8-10)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2

InChI Key

CZIUGYRNEFEWJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1N)(C2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The phenyl group in 3-Amino-1-phenylcyclopentanol distinguishes it from methyl esters (e.g., Methyl 3-aminocyclopentanecarboxylate) or difluorinated analogs (e.g., 3,3-Difluorocyclopentan-1-amine hydrochloride). Fluorine substituents increase electronegativity and metabolic stability, while selanyl groups (as in ) may confer redox activity .
  • Polarity: The hydroxyl group in 3-Amino-1-phenylcyclopentanol enhances polarity compared to ester or hydrocarbon analogs, influencing solubility and intermolecular interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.